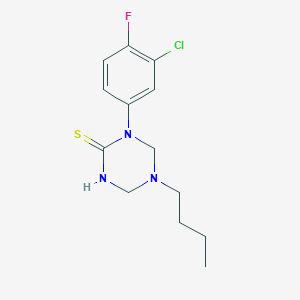

![molecular formula C19H22ClN3OS B4632397 4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4632397.png)

4-(5-chloro-2-methylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide

Vue d'ensemble

Description

Piperazine derivatives are a class of compounds with wide-ranging applications in pharmaceuticals, showing varied biological activities. The synthesis and investigation of their properties are critical for developing new therapeutic agents.

Synthesis Analysis

The synthesis of piperazine derivatives often involves the reaction between piperazine and different phenyl isothiocyanates or acid chlorides in organic solvents. These methods provide a pathway to a variety of piperazine-based compounds with potential biological activities (Tung, 1957).

Molecular Structure Analysis

Molecular structure analysis, such as X-ray diffraction studies, offers insights into the crystallographic arrangement and molecular geometry of piperazine derivatives. These analyses reveal the presence of weak intermolecular interactions that contribute to the stabilization of the crystal structure, providing a basis for understanding the compound's reactivity and interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine compounds undergo various chemical reactions, including nucleophilic substitutions and condensation reactions, leading to a wide range of derivatives with diverse chemical properties. The functional groups attached to the piperazine ring, such as thiocarbamyl or carboxamido groups, play a significant role in determining the compound's reactivity and biological activity (Mattioda et al., 1975).

Physical Properties Analysis

The physical properties of piperazine derivatives, including melting points, solubility, and crystalline structure, are influenced by the nature of substituents on the piperazine ring. These properties are essential for determining the compound's suitability for pharmaceutical formulations.

Chemical Properties Analysis

Chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for the pharmacological profile of piperazine derivatives. Studies have shown that the presence of specific substituents can enhance the compound's biological activity by modulating its interaction with biological targets (Kumar et al., 2017).

Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

Research has shown that derivatives of piperazine, particularly when doped with specific functional groups or combined with other molecular structures, exhibit promising antimicrobial and antiviral activities. For example, new urea and thiourea derivatives of piperazine have been synthesized and evaluated for their antimicrobial and antiviral effects against Tobacco mosaic virus (TMV), with some compounds showing potent activities (Reddy et al., 2013). This suggests potential for the development of new antiviral and antimicrobial agents from piperazine derivatives.

Schistosomiasis Treatment

Piperazine derivatives have also been explored for their potential in treating schistosomiasis, a parasitic disease. Studies involving the synthesis of certain piperazine hydrochlorides aimed to evaluate their activity against schistosomiasis in experimental animals infected with Schistosoma Japonica, highlighting the compound's potential in parasitic disease treatment (Tung, 1957).

Anti-Inflammatory and Analgesic Agents

The exploration of novel chemical structures derived from piperazine has led to the discovery of compounds with significant anti-inflammatory and analgesic properties. For instance, derivatives of benzodifuranyl and thiazolopyrimidines have been synthesized and identified as potent cyclooxygenase-1/2 (COX-1/COX-2) inhibitors, showcasing their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Synthesis and Screening of Heterocyclic Compounds

Further research has been dedicated to the synthesis and biological screening of heterocyclic compounds containing piperazine units. These studies often focus on evaluating the antimicrobial properties of newly synthesized compounds, suggesting a vast potential for piperazine derivatives in the development of new antimicrobial agents (Khalaj et al., 2004).

Propriétés

IUPAC Name |

4-(5-chloro-2-methylphenyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3OS/c1-14-6-7-15(20)12-18(14)22-8-10-23(11-9-22)19(24)21-16-4-3-5-17(13-16)25-2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLAYNOIEXLFJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4632324.png)

![methyl 3-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-2-methylbenzoate](/img/structure/B4632329.png)

![2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4632332.png)

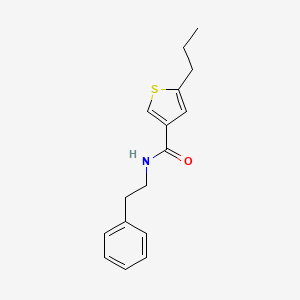

![2-(2-ethoxyphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B4632335.png)

![N-(4-pyridinylmethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4632347.png)

![2-(2-cyano-1H-benzimidazol-1-yl)-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide](/img/structure/B4632349.png)

![N-[2-(3-nitrophenyl)-1-(1-pyrrolidinylcarbonyl)vinyl]benzamide](/img/structure/B4632353.png)

![isopropyl 4-(4-tert-butylphenyl)-5-methyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4632373.png)

![1-({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)-3,5-dimethylpiperidine](/img/structure/B4632382.png)

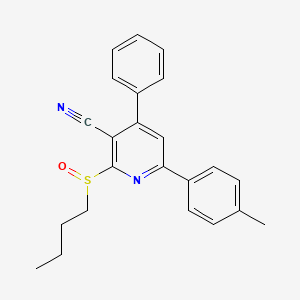

![N-[2-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-4-nitrobenzamide](/img/structure/B4632396.png)

![2-{4-[(3,4-dichlorophenyl)amino]-2-quinazolinyl}phenol](/img/structure/B4632406.png)